Sulfo-Cyanine7.5 dimethyl
CAS No.:
Cat. No.: VC19778186
Molecular Formula: C40H37K3N2O12S4
Molecular Weight: 983.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H37K3N2O12S4 |
|---|---|
| Molecular Weight | 983.3 g/mol |
| IUPAC Name | tripotassium;1,1,3-trimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |
| Standard InChI | InChI=1S/C40H40N2O12S4.3K/c1-39(2)35(41(5)31-14-12-27-29(37(31)39)19-25(55(43,44)45)21-33(27)57(49,50)51)16-10-23-8-7-9-24(18-23)11-17-36-40(3,4)38-30-20-26(56(46,47)48)22-34(58(52,53)54)28(30)13-15-32(38)42(36)6;;;/h10-22H,7-9H2,1-6H3,(H3-,43,44,45,46,47,48,49,50,51,52,53,54);;;/q;3*+1/p-3 |
| Standard InChI Key | WJGKEWOIVDPUAP-UHFFFAOYSA-K |
| Isomeric SMILES | CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C/C=C5C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |
| Canonical SMILES | CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |
Introduction
Chemical Composition and Structural Features
Molecular Architecture
Sulfo-Cyanine7.5 dimethyl belongs to the cyanine dye family, characterized by a polymethine bridge connecting two nitrogen-containing heterocycles. The dimethyl modification confers stability against nucleophilic attack, while three sulfonate groups () ensure water solubility up to 10 mg/mL in aqueous buffers . The molecular formula reflects its anionic character, with potassium counterions balancing the sulfonate charges .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 983.30 g/mol | |
| Solubility | Water, DMSO, DMF | |
| Appearance | Green crystalline powder | |
| Storage Conditions | -20°C, desiccated, dark |
Solvation Behavior
The dye demonstrates exceptional solubility profiles, dissolving readily in polar solvents while maintaining stability in biological buffers. This property stems from its sulfonate groups, which create a hydration shell preventing aggregation-induced quenching. In organic media like dimethylformamide (DMF), solubility exceeds 50 mg/mL, facilitating stock solution preparation for experimental workflows .
Synthesis and Quality Control
Manufacturing Process
Industrial synthesis involves a multi-step protocol beginning with indolenine derivatives. Key stages include:
-
Heterocycle Formation: Condensation of 2,3,3-trimethylindolenine with glutaconaldehyde dianil hydrochloride under acidic conditions.
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Sulfonation: Treatment with chlorosulfonic acid introduces sulfonate groups at strategic positions.
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Counterion Exchange: Potassium hydroxide neutralization generates the final water-soluble form .
Spectral Characteristics
Absorption and Emission Profiles
The dye exhibits a narrow Stokes shift (19 nm) between its absorption maximum () and emission peak (), minimizing self-quenching effects . The molar extinction coefficient of allows detection at nanomolar concentrations, critical for low-abundance target imaging .
Table 2: Spectral Performance Metrics
Environmental Stability
Fluorescence intensity remains stable across pH 4–9, with <5% variation in quantum yield, enabling use in diverse biological environments. Photostability testing shows <10% signal loss after 30 minutes of continuous 785 nm laser irradiation (10 mW/cm²).
Biomedical Applications
In Vivo Imaging
The 790 nm emission window provides deep tissue penetration (up to 5 cm in murine models) with minimal autofluorescence interference. Comparative studies demonstrate 3.2-fold higher signal-to-noise ratios versus indocyanine green (ICG) in lymph node mapping.
Flow Cytometry
When conjugated to anti-CD45 antibodies, Sulfo-Cyanine7.5 dimethyl enables simultaneous detection of eight cell populations in polychromatic panels, leveraging its distinct NIR signature .
Super-Resolution Microscopy
STORM imaging achieves 20 nm resolution using the dye's reversible blinking properties under 750 nm activation, surpassing Cy5 derivatives in dense cellular structures.
| Quantity | Price | Lead Time |
|---|---|---|
| 25 mg | – | In stock |
| 100 mg | $500 | In stock |
| 500 mg | $1,400 | In stock |
Future Directions
Ongoing research explores:
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